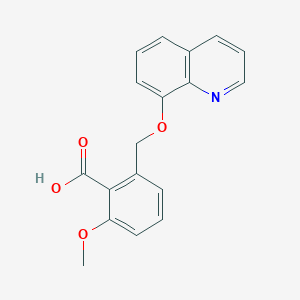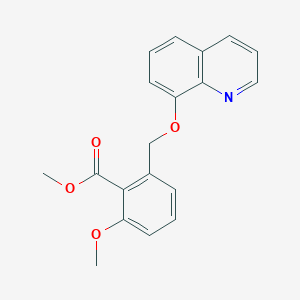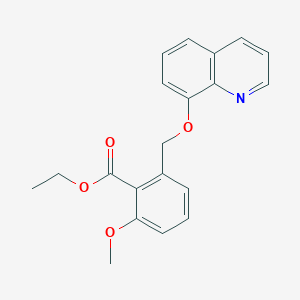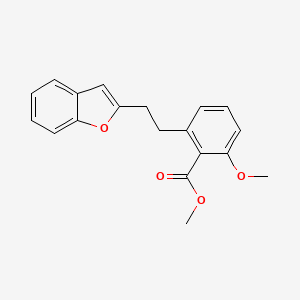![molecular formula C14H13ClO2S B6339344 {2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol CAS No. 1171924-32-5](/img/structure/B6339344.png)
{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, a similar compound, 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, was synthesized by oxidizing the respective aldehyde with sodium chlorite and 30% H2O2 . The acid was then coupled with various aryl, alkyl, and heterocyclic amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole to give the desired product .Applications De Recherche Scientifique
Proton Exchange Membranes in Fuel Cells
Poly(vinyl alcohol) (PVA) has been studied for its potential as a proton exchange membrane (PEM) alternative to Nafion™ in fuel cell applications. PVA, known for its biodegradability and low methanol permeation, can be modified through methods like grafting copolymerization, crosslinking, and polymer blending to improve its proton conductivity. These modifications aim to make PVA-based PEMs viable for proton-exchange membrane fuel cells and direct-methanol fuel cells by addressing the challenges of proton conductivity and membrane durability (Wong et al., 2020).
Solar Cell Efficiency Enhancement
Research on polymer/fullerene organic solar cells has highlighted the importance of charge carrier mobility and recombination rates. Studies comparing thermally treated bulk-heterojunction solar cells made from different polymer blends demonstrate the impact of these factors on solar cell performance. Enhanced charge carrier mobility and reduced bimolecular recombination in certain blends result in longer carrier lifetimes and higher power conversion efficiencies, essential for improving solar cell technologies (Pivrikas et al., 2007).
Pervaporation for Fuel Additive Purification
Methyl Tert-butyl Ether (MTBE) is a significant fuel additive for improving fuel performance. Research focusing on pervaporation, a membrane process for separating organic mixtures, has explored the use of polymer membranes for the highly selective separation of methanol/MTBE mixtures. Materials like poly(vinyl alcohol) and cellulose acetate have shown promise in optimizing transport properties for effective separation, addressing the challenges in MTBE production and purification (Pulyalina et al., 2020).
Orientations Futures
The future directions for this compound could involve further exploration of its potential therapeutic properties, given the wide range of biological activities exhibited by thiophene derivatives . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
Propriétés
IUPAC Name |
[2-[(E)-2-(5-chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2S/c1-17-13-4-2-3-10(12(13)9-16)5-6-11-7-8-14(15)18-11/h2-8,16H,9H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJVZINDXBYAFK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CO)C=CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1CO)/C=C/C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339268.png)

![4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine](/img/structure/B6339287.png)
![3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339294.png)

![2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B6339305.png)
![4-[2-[4-[2-methoxy-5-[2-(1-methylquinolin-1-ium-4-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-quinolin-1-ium diiodide](/img/structure/B6339316.png)
![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)](/img/structure/B6339321.png)
![2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339328.png)

![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339348.png)
![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)
![3,5-Dibromo-2-[2-(5-chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339361.png)
